
赤芍苷元
描述
Rehmapicrogenin is a monomeric compound extracted from the root of Rehmannia glutinosa . It has been shown to possess nitric oxide inhibitory activities .
Synthesis Analysis
Rehmapicrogenin is a natural product found in Rehmannia glutinosa . The specific synthesis process is not detailed in the available literature.Molecular Structure Analysis
The molecular formula of Rehmapicrogenin is C10H16O3 . Its IUPAC name is (3R)-3-hydroxy-2,6,6-trimethylcyclohexene-1-carboxylic acid . The InChI and SMILES strings provide a textual representation of the molecule structure .Physical And Chemical Properties Analysis
Rehmapicrogenin has a molecular weight of 184.23 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . Its exact mass and monoisotopic mass are 184.109944368 g/mol . The topological polar surface area is 57.5 Ų .科学研究应用
抗炎特性
赤芍苷元已被确认为一种有效的抗炎剂。刘等人的研究(2012 年)表明,从赤芍根中提取的赤芍苷元表现出显着的抗炎作用。这通过其抑制一氧化氮生成和抑制前列腺素 E2、IL-6 和 COX-2 等炎性介质的能力得到证明。该研究表明,赤芍苷元可能是赤芍(广泛用于中医)抗炎作用的关键成分 (Liu et al., 2012).
肾脏保护作用
还发现赤芍苷元具有肾脏保护特性。王等人的研究(2021 年)进行了一项研究,表明赤芍苷元在体内和体外均能对抗阿霉素诱导的肾病。该化合物被证明可以降低肾脏中的氧化应激和炎症,这是通过雌激素受体途径介导的。这突出了赤芍苷元作为治疗肾脏相关疾病的治疗剂的潜力 (Wang et al., 2021).
作用机制
Target of Action
Rehmapicrogenin, a monomeric compound extracted from the root of Rehmannia glutinosa, primarily targets iNOS (inducible nitric oxide synthase) , COX-2 (Cyclooxygenase-2) , and IL-6 (Interleukin-6) . These targets play crucial roles in inflammation and oxidative stress, with iNOS and COX-2 involved in the production of inflammatory mediators, and IL-6 being a key pro-inflammatory cytokine .
Mode of Action
Rehmapicrogenin exhibits a potent anti-inflammatory effect by inhibiting iNOS, COX-2, and IL-6 . This inhibition results in a decrease in the production of inflammatory mediators, thereby reducing inflammation .
Biochemical Pathways
Rehmapicrogenin affects the Nrf2/ARE (Nuclear factor erythroid 2–related factor 2 / Antioxidant Response Element) signaling pathway , which is the most important pathway for oxidative stress . By regulating this pathway, rehmapicrogenin reduces oxidative stress, which is a key factor in various diseases, including nephropathy .
Result of Action
In vivo, Rehmapicrogenin treatment significantly attenuates pathological changes in the kidney induced by Adriamycin (ADR), rescues weight, serum creatinine (Scr), blood urea nitrogen (BUN) and urine albumin (U-ALB) levels, reduces reactive oxygen species (ROS) accumulation, and decreases oxidative stress, the apoptosis rate, and cell survival in ADR-treated mice .
Action Environment
The action of Rehmapicrogenin can be influenced by various environmental factors. For instance, the processing methods of Rehmanniae Radix, from which Rehmapicrogenin is extracted, can lead to variations in its compounds and resultant diverse therapeutic effects . .
生化分析
Biochemical Properties
Rehmapicrogenin plays a crucial role in biochemical reactions, particularly in the inhibition of inflammatory pathways. It interacts with enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), inhibiting their activity and thereby reducing the production of pro-inflammatory mediators like nitric oxide and prostaglandins . Additionally, Rehmapicrogenin modulates the activity of interleukin-6 (IL-6), a cytokine involved in inflammatory responses . These interactions highlight the compound’s potential as an anti-inflammatory agent.
Cellular Effects
Rehmapicrogenin exerts significant effects on various cell types and cellular processes. It has been shown to protect kidney cells from damage induced by Adriamycin, a chemotherapeutic agent . The compound reduces oxidative stress and apoptosis in these cells by modulating the Nrf2/ARE signaling pathway, which is crucial for cellular defense against oxidative damage . Furthermore, Rehmapicrogenin influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its nephroprotective effects .
Molecular Mechanism
At the molecular level, Rehmapicrogenin exerts its effects through several mechanisms. It binds to and inhibits the activity of iNOS and COX-2 enzymes, reducing the production of inflammatory mediators . Additionally, Rehmapicrogenin activates the Nrf2/ARE signaling pathway, enhancing the expression of antioxidant genes and reducing oxidative stress . The compound also interacts with the estrogen receptor pathway, further contributing to its protective effects against oxidative damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Rehmapicrogenin have been observed to change over time. The compound demonstrates stability and retains its bioactivity over extended periods . Long-term studies have shown that Rehmapicrogenin continues to exert protective effects on kidney cells, reducing oxidative stress and apoptosis even after prolonged exposure . These findings suggest that Rehmapicrogenin is a stable and effective compound for long-term use in research settings.
Dosage Effects in Animal Models
The effects of Rehmapicrogenin vary with different dosages in animal models. At lower doses, the compound exhibits significant nephroprotective effects, reducing oxidative stress and apoptosis in kidney cells . At higher doses, Rehmapicrogenin may exhibit toxic effects, highlighting the importance of determining the optimal dosage for therapeutic use . These findings underscore the need for careful dosage optimization in future studies.
Metabolic Pathways
Rehmapicrogenin is involved in several metabolic pathways, including those related to inflammation and oxidative stress. The compound interacts with enzymes such as iNOS and COX-2, modulating their activity and reducing the production of pro-inflammatory mediators . Additionally, Rehmapicrogenin influences the Nrf2/ARE signaling pathway, enhancing the expression of antioxidant genes and reducing oxidative stress . These interactions highlight the compound’s role in modulating metabolic pathways related to inflammation and oxidative damage.
Transport and Distribution
Within cells and tissues, Rehmapicrogenin is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cells, Rehmapicrogenin accumulates in specific compartments, where it exerts its bioactive effects . These findings suggest that the transport and distribution of Rehmapicrogenin are crucial for its bioactivity and therapeutic potential.
Subcellular Localization
Rehmapicrogenin exhibits specific subcellular localization, which is essential for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes and signaling pathways involved in inflammation and oxidative stress . Additionally, Rehmapicrogenin may undergo post-translational modifications that direct it to specific cellular compartments, enhancing its bioactivity . These findings highlight the importance of subcellular localization in the compound’s mechanism of action.
属性
IUPAC Name |
(3R)-3-hydroxy-2,6,6-trimethylcyclohexene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-6-7(11)4-5-10(2,3)8(6)9(12)13/h7,11H,4-5H2,1-3H3,(H,12,13)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJTFWVKHFTZVSR-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1O)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CC[C@H]1O)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential therapeutic benefits of Rehmapicrogenin and what mechanisms contribute to these effects?
A1: Rehmapicrogenin, a compound found in Rehmanniae Radix Praeparata, has shown promising nephroprotective effects. Research suggests these effects are linked to its ability to inhibit reactive oxygen species (ROS) production, potentially through an estrogen-like pathway []. Furthermore, studies have identified rehmapicrogenin as one of the key differentiating compounds found in braised Rehmanniae Radix, potentially contributing to the enhanced efficacy of this processed form compared to other preparations [].
Q2: How does the processing of Rehmanniae Radix affect the presence and levels of Rehmapicrogenin?
A2: The processing method significantly impacts the chemical composition of Rehmanniae Radix, including the levels of rehmapicrogenin. Studies utilizing UHPLC-LTQ-Orbitrap MS analysis have revealed that rehmapicrogenin is present in higher concentrations in braised Rehmanniae Radix (both traditional bran-braised and electric pot-braised) compared to steamed or wine-stewed preparations []. Furthermore, nine flavonoids, not inherently present in Rehmanniae Radix, were identified in the braised form, originating from the Citri Reticulatae Pericarpium used during the braising process []. This suggests that the specific processing techniques, particularly braising with Citri Reticulatae Pericarpium, can enhance the presence of rehmapicrogenin and introduce additional bioactive compounds, potentially contributing to the distinct pharmacological properties of different Rehmanniae Radix preparations.
Q3: Has Rehmapicrogenin been identified as a component that is transferred into the bloodstream after the oral administration of herbal formulations containing Rehmanniae Radix Praeparata?
A3: Yes, research has confirmed the presence of rehmapicrogenin in the blood plasma of both normal and adenine-induced kidney deficiency rat models following oral administration of Yougui Yin, a traditional Chinese medicine formula containing Rehmanniae Radix Praeparata []. This finding confirms that rehmapicrogenin, along with other bioactive compounds, can be absorbed into the bloodstream after oral consumption of herbal preparations containing Rehmanniae Radix Praeparata, supporting its potential for systemic pharmacological effects.
Q4: What analytical techniques have been employed to identify and quantify Rehmapicrogenin in herbal preparations and biological samples?
A4: Several advanced analytical methods have been employed to study rehmapicrogenin. Ultra-high performance liquid chromatography coupled with linear ion trap-orbitrap mass spectrometry (UHPLC-LTQ-Orbitrap MS) has been instrumental in identifying and quantifying rehmapicrogenin in different preparations of Rehmanniae Radix []. Similarly, ultra-high performance liquid chromatography/quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF-MS) and multiple reaction monitoring (MRM) have been successfully used to detect and analyze rehmapicrogenin in the blood plasma of rat models after oral administration of Yougui Yin []. These sophisticated techniques enable researchers to accurately profile the chemical constituents of complex herbal medicines and track the absorption and metabolism of specific compounds like rehmapicrogenin in biological systems.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


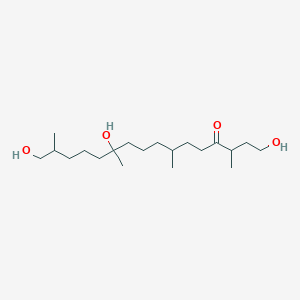
![(3R,3aS,7R,7aS)-3-[3-(4-acetylphenyl)-4-fluorophenyl]-7-methyl-2-(phenylmethyl)-3a,6,7,7a-tetrahydro-3H-isoindol-1-one](/img/structure/B1254988.png)
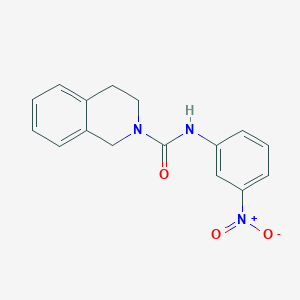
![6-(3,5-dimethyl-4-isoxazolyl)-N-[(1-methyl-2-piperidinyl)methyl]-4-quinazolinamine](/img/structure/B1254990.png)
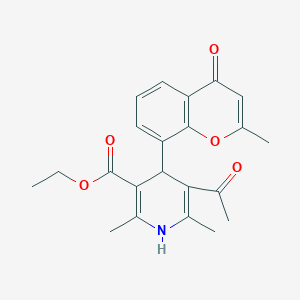
![4-[2-(4-Fluorophenyl)-5-tetrazolyl]quinoline](/img/structure/B1254994.png)
![2-[(3R)-1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl]-3-piperidyl]-2,2-diphenyl-acetamide](/img/structure/B1254995.png)
![1-[4-(3-amino-1H-indazol-4-yl)phenyl]-3-o-tolylurea](/img/structure/B1254996.png)

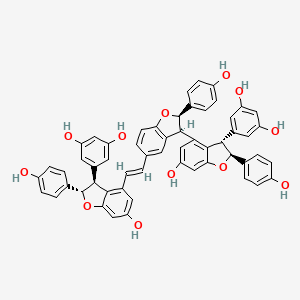
![3-[[(1,3-dimethyl-4-pyrazolyl)methyl-methylamino]methyl]-N-methyl-N-(phenylmethyl)-2-imidazo[1,2-a]pyridinecarboxamide](/img/structure/B1255000.png)
![(2S,3S)-3-[[3-amino-5-[carbamimidoyl(methyl)amino]pentanoyl]amino]-6-(4-amino-2-oxopyrimidin-1-yl)-3,6-dihydro-2H-pyran-2-carboxylic acid](/img/structure/B1255007.png)
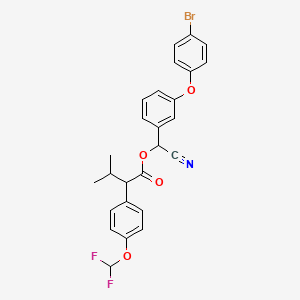
![N-[3-amino-1-[4-[2-(4-methoxyphenyl)ethylamino]-3-nitrophenyl]-3-oxopropyl]-4-bromobenzamide](/img/structure/B1255012.png)
